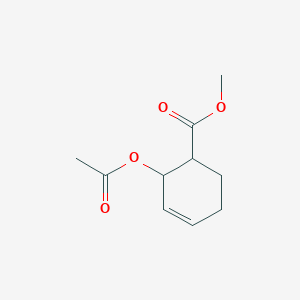

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate

Description

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a methyl ester at position 1 and an acetyloxy group (-OAc) at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized cyclohexene backbone, which may serve as a precursor for cycloaddition reactions or bioactive molecule development.

Properties

IUPAC Name |

methyl 2-acetyloxycyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h4,6,8-9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIOUNDRBIRCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291776 | |

| Record name | methyl 2-acetyloxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91950-43-5 | |

| Record name | NSC77946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-acetyloxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reaction of cyclohex-3-ene-1-carboxylic acid with methanol and acetic anhydride in the presence of a strong acid catalyst. This method also requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-acetyloxycyclohex-3-ene-1-carboxylic acid.

Reduction: Formation of 2-acetyloxycyclohex-3-ene-1-methanol.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-acetyloxycyclohex-3-ene-1-carboxylate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

- Spectroscopic Data : NMR and mass spectrometry (e.g., ’s δ 2.29 ppm for methyl groups) provide benchmarks for characterizing substituent effects in related compounds .

- Applications: The acetyloxy group’s lability may make the target compound a candidate for prodrug design, contrasting with the stability of oxo or amino derivatives in materials science .

Biological Activity

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive review of its biological properties, including toxicity assessments, mutagenicity studies, and potential therapeutic applications.

- Molecular Formula : C₈H₁₀O₃

- Molecular Weight : 154.16 g/mol

- CAS Number : 13183932

1. Toxicity and Safety Assessments

Various studies have evaluated the safety profile of this compound, focusing on its genotoxicity and repeated dose toxicity.

- Genotoxicity : In a bacterial reverse mutation assay (Ames test), this compound did not show mutagenic effects at concentrations up to 5000 μg/plate when tested with strains of Salmonella typhimurium and Escherichia coli . This indicates that the compound is unlikely to pose a significant mutagenic risk under the tested conditions.

- Repeated Dose Toxicity : There is currently no data available on repeated dose toxicity for this compound. However, related compounds have shown low systemic exposure levels, suggesting a low risk for repeated dose toxicity .

2. Clastogenic Activity

While direct studies on clastogenic activity for this compound are lacking, read-across from similar compounds suggests that it is unlikely to induce chromosomal aberrations. For instance, ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate was assessed in an in vitro micronucleus test and found to be non-clastogenic .

Case Study: Enzymatic Activity

Recent research has highlighted the potential of this compound as a substrate for enzymatic transformations. A study focused on microbial resolution identified specific hydrolases capable of converting this compound into optically active derivatives, which are crucial intermediates in pharmaceutical synthesis . The identification of these enzymes suggests that this compound could play a significant role in biocatalytic processes.

Comparative Analysis with Related Compounds

Q & A

Basic Research Question

- Spectroscopy : Use - and -NMR to confirm functional groups (e.g., acetyloxy and carboxylate moieties) and stereochemistry. IR spectroscopy identifies carbonyl stretching vibrations (~1700–1750 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and ring puckering . For example, similar ethyl carboxylate derivatives show C=O bond lengths of ~1.21 Å and puckered cyclohexene rings .

How can researchers resolve discrepancies between spectroscopic data and crystallographic results for conformational analysis?

Advanced Research Question

Discrepancies often arise from dynamic equilibria in solution (observed via NMR) vs. static solid-state structures (from SCXRD). To address this:

- Apply Cremer-Pople puckering parameters to quantify ring distortion . For instance, puckering amplitudes () and phase angles () differentiate chair-like vs. boat-like conformations.

- Compare computational models (DFT or MD simulations) with experimental data. Refine crystallographic models using SHELXL’s restraints for thermal parameters and hydrogen bonding .

What experimental design considerations are critical for studying the compound’s reactivity in catalytic systems?

Advanced Research Question

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF) for cyclization efficiency . Monitor reaction progress via GC-MS or HPLC.

- Kinetic Profiling : Use pseudo-first-order kinetics to determine rate constants under varying temperatures and concentrations. For example, activation energies for similar cyclohexene carboxylates range from 50–80 kJ/mol .

- Side Reactions : Mitigate ester hydrolysis by controlling moisture levels and using anhydrous solvents.

How can researchers analyze and interpret contradictory data in structure-activity relationship (SAR) studies?

Advanced Research Question

- Data Triangulation : Cross-validate NMR/SCXRD results with computational methods (e.g., Gaussian for electrostatic potential mapping).

- Statistical Tools : Apply multivariate analysis to identify outliers in crystallographic datasets (e.g., R-factor deviations > 5% may indicate twinning or disorder) .

- Case Study : For ethyl 6-(4-chlorophenyl) derivatives, C–H···O/Cl interactions in crystal packing (observed via SCXRD) explain stability differences not evident in solution-phase data .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >150°C for similar esters).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via -NMR (e.g., ester hydrolysis yields carboxylic acid peaks at δ ~12 ppm).

- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation kinetics, noting λ shifts due to conjugated systems .

How can computational modeling enhance the interpretation of experimental data for this compound?

Advanced Research Question

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify energetically favorable conformers in solution. Compare with SCXRD-derived geometries .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, cyclohexene carboxylates may bind via hydrophobic pockets and hydrogen bonds .

- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian to predict reactivity sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.